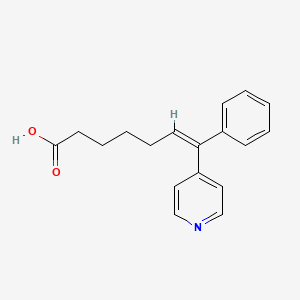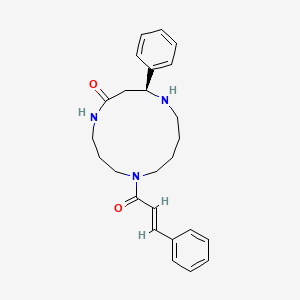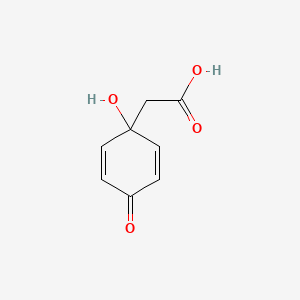
3-hydroxy-L-glutamate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-L-glutamate(2-) is a doubly-charged L-alpha-amino acid anion resulting from deprotonation of both carboxy groups of 3-hydroxy-L-glutamic acid. It is a L-alpha-amino acid anion and a dicarboxylic acid dianion. It derives from a L-glutamate(2-). It is a conjugate base of a 3-hydroxy-L-glutamate(1-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Neurotransmitter Function
3-Hydroxy-L-Glutamate(2-) plays a significant role in neurotransmitter function within the mammalian central nervous system (CNS). It's vital for neuronal communication, activating a broad assortment of excitatory amino acid (EAA) receptors. This neurotransmitter role is crucial in understanding CNS damage in acute injuries or chronic diseases, making it an essential area of study for neuropharmacology and neurobiology (Strieker, Essen, Walsh, & Marahiel, 2008).
Neuroprotective and Neurotrophic Effects in Parkinson's Disease Models
3-Hydroxy-L-Glutamate(2-) derivatives have shown promising results in rodent models of Parkinson's disease. Studies on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiators, like LY503430, indicate neuroprotective and neurotrophic effects, suggesting potential therapeutic applications in neurodegenerative diseases (Murray et al., 2003).
Role in Glutamate Receptor Activation and Ligand Selectivity
3-Hydroxy-L-Glutamate(2-) and its analogs have been studied for their role in activating glutamate receptors, particularly the AMPA subtype. Understanding the mechanism of receptor activation and ligand selectivity is critical for developing targeted therapies in CNS disorders (Hogner et al., 2002).
Ammonia Assimilation and Glutamate Synthase Function
In the context of bacterial and plant ammonia assimilation, 3-Hydroxy-L-Glutamate(2-) is linked to the function of glutamate synthase. The enzyme's complex structure and its role in reductive synthesis of L-glutamate from 2-oxoglutarate and L-glutamine are pivotal in understanding nitrogen metabolism (Binda et al., 2000).
Implications in Schizophrenia Treatment
The glutamate hypothesis of schizophrenia, focusing on N-methyl-D-aspartate receptor (NMDAR) antagonists and metabotropic glutamate group 2/3 receptor agonists, is informed by the study of 3-Hydroxy-L-Glutamate(2-). This research opens avenues for non-monoaminergic treatments for schizophrenia and other psychiatric disorders (Moghaddam & Javitt, 2012).
Eigenschaften
Molekularformel |
C5H7NO5-2 |
|---|---|
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxypentanedioate |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2?,4-/m0/s1 |
InChI-Schlüssel |
LKZIEAUIOCGXBY-AOIFVJIMSA-L |
Isomerische SMILES |
C(C([C@@H](C(=O)[O-])N)O)C(=O)[O-] |
SMILES |
C(C(C(C(=O)[O-])N)O)C(=O)[O-] |
Kanonische SMILES |
C(C(C(C(=O)[O-])N)O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







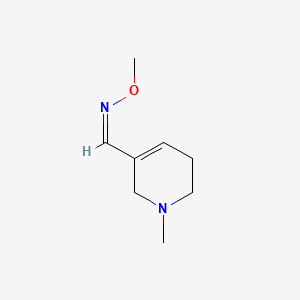
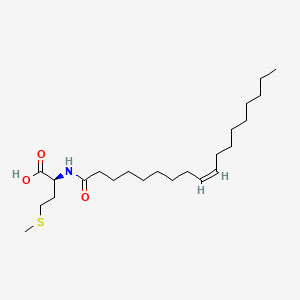
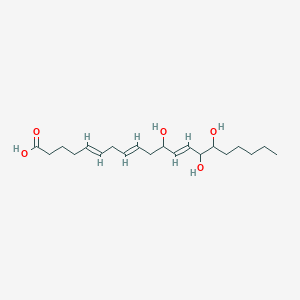
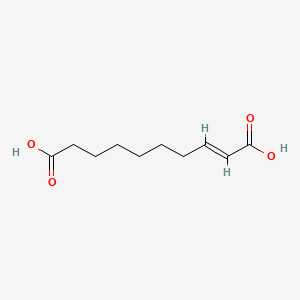
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)


